Cas no 885066-54-6 (1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid)

1-(Triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid is a specialized boronic acid derivative featuring a trityl-protected benzimidazole core. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates efficient carbon-carbon bond formation under mild conditions. The trityl (triphenylmethyl) group enhances steric protection, improving stability and selectivity during synthetic transformations. Its structural design makes it suitable for constructing complex heterocyclic frameworks, often employed in pharmaceutical and materials science research. The product's high purity and well-defined reactivity profile ensure reproducibility in demanding synthetic applications. Proper handling under inert conditions is recommended to preserve its integrity.
1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid structure
885066-54-6 structure
Product name:1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid
CAS No:885066-54-6
MF:C26H21BN2O2
Molecular Weight:404.268146276474
MDL:MFCD30537523
CID:1927890

1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid 化学的及び物理的性質

名前と識別子

    • Boronic acid, [1-(triphenylmethyl)-1H-benzimidazol-5-yl]-
    • 1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid
    • Boronic acid, B-[1-(triphenylmethyl)-1H-benzimidazol-5-yl]-
    • (1-Trityl-1H-benzo[d]imidazol-5-yl)boronic acid
    • MDL: MFCD30537523
    • インチ: 1S/C26H21BN2O2/c30-27(31)23-16-17-25-24(18-23)28-19-29(25)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,30-31H
    • InChIKey: ZMMDGTZNALDZRX-UHFFFAOYSA-N
    • SMILES: B(C1=CC=C2N(C(C3=CC=CC=C3)(C3=CC=CC=C3)C3=CC=CC=C3)C=NC2=C1)(O)O

じっけんとくせい

  • 密度みつど: 1.15±0.1 g/cm3(Predicted)
  • Boiling Point: 654.7±65.0 °C(Predicted)
  • 酸度系数(pKa): 7.83±0.30(Predicted)

1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-87926-1g
[1-(triphenylmethyl)-1H-1,3-benzodiazol-5-yl]boronic acid
885066-54-6
1g
$0.0 2023-09-01
Enamine
EN300-87926-1.0g
[1-(triphenylmethyl)-1H-1,3-benzodiazol-5-yl]boronic acid
885066-54-6
1.0g
$0.0 2023-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1875089-1g
(1-Trityl-1H-benzo[d]imidazol-5-yl)boronic acid
885066-54-6 98%
1g
¥3500.00 2024-04-27

1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid 関連文献

1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acidに関する追加情報

Comprehensive Overview of 1-(Triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic Acid (CAS No. 885066-54-6)

1-(Triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid (CAS No. 885066-54-6) is a specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of benzodiazole-based boronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and agrochemical development. Its unique structure, featuring a triphenylmethyl (trityl) protecting group, enhances stability and selectivity in complex synthetic pathways.

The growing demand for boronic acid reagents in bioconjugation and catalysis has positioned 1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid as a sought-after building block. Researchers frequently search for "CAS 885066-54-6 applications" or "benzodiazole boronic acid synthesis," reflecting its relevance in high-throughput screening and medicinal chemistry. Recent studies highlight its role in designing fluorescent probes for bioimaging, aligning with trends in precision medicine and diagnostic tools.

From a structural perspective, the trityl group in this compound offers steric protection to the benzodiazole core, preventing unwanted side reactions during palladium-catalyzed couplings. This feature is critical for synthesizing heterocyclic compounds, a hot topic in fragment-based drug design. Users often inquire about "how to purify 885066-54-6" or "solubility of benzodiazole boronic acids," underscoring practical challenges in handling such reagents.

In the context of green chemistry, 1-(triphenylmethyl)-1H-1,3-benzodiazol-5-ylboronic acid exemplifies advancements in atom-efficient synthesis. Its compatibility with aqueous reaction conditions and microwave-assisted protocols addresses sustainability concerns—a key focus in industrial R&D. Searches like "eco-friendly boronic acid reactions" or "CAS 885066-54-6 safety data" reflect this shift toward environmentally conscious practices.

Future applications may exploit its electron-deficient benzodiazole moiety for developing organic electronic materials, such as OLEDs or sensors. As the scientific community explores "boronic acids in nanotechnology," this compound’s versatility ensures its continued prominence. Rigorous quality control—often queried as "HPLC analysis of 885066-54-6"—remains essential to meet the standards of GMP-compliant production.

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